molecular formula C11H14N2O2 B324252 4-(Butanoylamino)benzamide

4-(Butanoylamino)benzamide

Cat. No.: B324252
M. Wt: 206.24 g/mol
InChI Key: ZEKMJKOERBMIGH-UHFFFAOYSA-N
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Description

4-(Butanoylamino)benzamide is a benzamide derivative characterized by a butanoyl group attached to the amino moiety of the benzamide core. Benzamide derivatives are widely studied for their biological activities, including antifungal, anticancer, and enzyme-inhibitory effects, depending on substituent groups .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(butanoylamino)benzamide

InChI

InChI=1S/C11H14N2O2/c1-2-3-10(14)13-9-6-4-8(5-7-9)11(12)15/h4-7H,2-3H2,1H3,(H2,12,15)(H,13,14)

InChI Key

ZEKMJKOERBMIGH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Benzamides (LMM5 and LMM11)

Key Features :

  • LMM5 : Contains a 4-methoxyphenylmethyl and benzyl(methyl)sulfamoyl group.
  • LMM11 : Features a furan-2-yl and cyclohexyl(ethyl)sulfamoyl group.
    Comparison :
  • Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition.
  • The sulfamoyl and methoxy substituents enhance target binding but may reduce solubility compared to 4-(Butanoylamino)benzamide’s simpler butanoyl group .

Thiophene-Modified Benzamide ()

Key Features :

  • Substituent: 4-((thiophen-2-yl-methylene)amino) group. Comparison:
  • Unlike the aliphatic butanoyl chain, this modification may enhance electronic delocalization, altering metabolic stability .

Bicalutamide-Related Benzamides ()

Key Features :

  • Fluorophenyl and sulfonyl groups.
    Comparison :
  • Bicalutamide derivatives act as androgen receptor antagonists. The electron-withdrawing sulfonyl group contrasts with the electron-donating butanoylamino moiety, affecting receptor affinity and pharmacokinetics .

Nitro-Substituted Benzamide ()

Key Features :

  • 4-nitrobenzamido and methoxy groups.
    Comparison :
  • This contrasts with the butanoyl group’s metabolic susceptibility to esterases or amidases .

Momelotinib Dihydrochloride ()

Key Features :

  • Cyanomethyl and pyrimidinyl substituents. Comparison:
  • Momelotinib is a kinase inhibitor for myeloproliferative neoplasms. The pyrimidine ring enables ATP-binding pocket interactions, a feature absent in this compound, which lacks heteroaromatic systems .

Amino-Methoxy Benzamide ()

Key Features :

  • 4-amino and 2-methoxy groups. Comparison:
  • The amino group improves aqueous solubility via hydrogen bonding, whereas the butanoyl chain may increase lipophilicity, favoring membrane permeability but risking slower renal clearance .

Data Table: Comparative Overview

Compound Substituents Biological Activity Key Findings
This compound Butanoylamino Insufficient data Hypothesized moderate lipophilicity; potential amidase-mediated metabolism.
LMM5 Methoxyphenylmethyl, sulfamoyl Antifungal Targets C. albicans thioredoxin reductase; IC₅₀ ~2.5 µM .
LMM11 Furan-2-yl, sulfamoyl Antifungal Enhanced membrane penetration due to furan hydrophobicity .
4-((Thiophen-2-yl)benzamide Thiophene-methylene amino Not specified Thiophene enhances aromatic binding; possible cytotoxicity .
Bicalutamide analogs Fluorophenyl, sulfonyl Androgen antagonism High receptor affinity (Ki <1 nM) due to electron-withdrawing groups .
Momelotinib Cyanomethyl, pyrimidinyl Kinase inhibition JAK2/ACVR1 inhibition; clinical use in myelofibrosis .
4-Amino-methoxy benzamide Amino, methoxy Not specified High solubility (logP ~1.2); potential for CNS targeting .

Pharmacokinetic and Mechanistic Insights

  • Metabolism : Aliphatic amides are prone to hydrolysis by amidases, whereas sulfamoyl or heterocyclic groups (e.g., oxadiazoles) may resist enzymatic degradation, prolonging half-life .
  • Target Specificity: Bulky substituents (e.g., LMM5’s methoxyphenyl) enhance enzyme inhibition but may reduce bioavailability, whereas smaller groups (e.g., butanoyl) offer balanced properties .

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